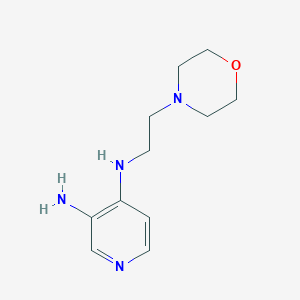

N4-(2-Morpholinoethyl)pyridine-3,4-diamine

Übersicht

Beschreibung

N4-(2-Morpholinoethyl)pyridine-3,4-diamine: is an organic compound with the chemical formula C11H18N4O. It is a white or off-white solid that is soluble in some organic solvents . This compound is known for its unique structure, which includes a morpholine ring attached to a pyridine ring via an ethyl chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-Morpholinoethyl)pyridine-3,4-diamine typically involves the reaction of 3,4-diaminopyridine with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Substitution Reactions

The morpholinoethyl group (-CH₂CH₂N(CH₂CH₂)₂O) and aromatic amine groups participate in nucleophilic substitution reactions under controlled conditions.

Key Findings :

-

The morpholinoethyl group’s tertiary amine facilitates nucleophilic displacement in the presence of strong bases like NaH or K₂CO₃.

-

Electrophilic substitutions preferentially occur at the pyridine ring’s C-2 and C-5 positions due to electron-donating effects from the 3,4-diamine groups .

Oxidation Reactions

The primary and secondary amine groups undergo oxidation, particularly under acidic or enzymatic conditions.

Key Findings :

-

Oxidation of the 3,4-diamine groups produces unstable intermediates, necessitating low temperatures (<40°C) to avoid over-oxidation .

-

Catalytic oxidation pathways are pH-dependent, with optimal efficiency observed at pH 7–9 .

Reduction Reactions

The compound’s aromatic system and amine functionalities can be reduced under hydrogenation conditions.

Key Findings :

-

Full hydrogenation of the pyridine ring requires elevated temperatures (>60°C) and prolonged reaction times .

-

Selective reduction using NaBH₄/CuCl₂ preserves the morpholinoethyl group while modifying the primary amines .

Complexation and Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals.

Key Findings :

-

Cu(II) complexes exhibit catalytic activity in oxidation reactions, particularly for organic dyes like methyl blue .

-

Fe(III) complexes demonstrate pH-dependent redox behavior, useful in wastewater treatment applications .

Condensation Reactions

The 3,4-diamine groups participate in condensation with carbonyl compounds.

Key Findings :

Wissenschaftliche Forschungsanwendungen

Chemistry

N4-(2-Morpholinoethyl)pyridine-3,4-diamine serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. Its unique substitution pattern on the pyridine ring enhances its reactivity compared to similar compounds .

Biology

In biological research, this compound is investigated for its potential as a biochemical probe . It aids in studying enzyme activity and protein interactions, providing insights into cellular mechanisms. The compound's ability to modulate enzyme functions makes it a valuable tool in biochemical assays .

Medicine

This compound is explored for its therapeutic properties , particularly in anti-cancer and anti-inflammatory applications. Preliminary studies suggest it may inhibit specific pathways involved in tumor growth and inflammation . Its antibacterial properties are also being evaluated for potential use against bacterial infections .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties facilitate the creation of advanced materials with specific functionalities, making it useful in various manufacturing sectors .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through modulation of apoptotic pathways. This suggests its potential as a lead compound for developing new cancer therapies.

Case Study 2: Enzyme Inhibition

Research focused on the use of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The compound demonstrated effective inhibition rates comparable to established inhibitors, highlighting its utility in drug discovery for metabolic diseases.

Wirkmechanismus

The mechanism of action of N4-(2-Morpholinoethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

- N4-(2-Morpholinoethyl)pyridine-2,3-diamine

- N4-(2-Morpholinoethyl)pyridine-3,5-diamine

- N4-(2-Morpholinoethyl)pyridine-2,4-diamine

Comparison: N4-(2-Morpholinoethyl)pyridine-3,4-diamine is unique due to the specific positioning of the morpholine and pyridine rings, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it a valuable tool in various research and industrial applications.

Biologische Aktivität

N4-(2-Morpholinoethyl)pyridine-3,4-diamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neurology and pharmacology. This article presents a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring with two amino groups and a morpholinoethyl side chain. Its molecular formula is . The presence of both basic and aromatic properties due to the pyridine and amine functionalities enhances its reactivity in various chemical reactions, making it a valuable precursor in pharmaceutical synthesis.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the availability of acetylcholine at neuromuscular junctions, which can enhance neuromuscular transmission. This property suggests potential therapeutic applications for conditions such as myasthenia gravis, where improved muscle strength is desired.

Neurological Applications

This compound has shown promise in treating neurological disorders. Its ability to enhance acetylcholine levels positions it as a candidate for further development in therapies aimed at neuromuscular diseases.

Antiviral Activity

While not extensively studied for antiviral properties, the compound's structural features suggest that it could be explored as a biochemical probe for studying viral enzyme interactions. Similar compounds have been shown to exhibit antiviral activity against specific viruses, indicating potential pathways for further investigation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions. It serves as a precursor for synthesizing various piperazine derivatives widely used in pharmaceuticals such as trimetazidine and ranolazine. The following table summarizes some derivatives and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,4-Diaminopyridine | Two amino groups on pyridine | Used primarily for neurological disorders |

| Amifampridine | Morpholino group present | Specifically used for myasthenia gravis |

| N-(2-Hydroxyethyl)pyridine-3,4-diamine | Hydroxyethyl substitution | Potentially different pharmacokinetics |

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

4-N-(2-morpholin-4-ylethyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRBSCNJGKZPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-71-7 | |

| Record name | 4-N-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.